Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 1-(1-fluoroethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-10(14)13(7-8-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBNTJPQGNDSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(=O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162715 | |
| Record name | Cyclopropanecarboxylic acid, 1-(1-fluoroethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447944-26-4 | |
| Record name | Cyclopropanecarboxylic acid, 1-(1-fluoroethyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447944-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 1-(1-fluoroethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Oxidation-Esterification Protocol
The most well-documented method involves a two-step process derived from the synthesis of 1-fluoro-cyclopropane-1-carboxylic acid intermediates, as outlined in US Patent 5,498,750.
Step 1: Oxidation of 1-Fluoro-Cyclopropyl Phenyl Ketones
1-Fluoro-cyclopropyl phenyl ketones are treated with peroxy compounds (e.g., m-chloroperbenzoic acid or hydrogen peroxide with boron trifluoride) in inert solvents like methyl tert-butyl ether. This Baeyer-Villiger oxidation rearranges the ketone to form a 1-fluoro-cyclopropane-1-carboxylate ester. The reaction proceeds at 0–100°C for 3–18 hours, achieving yields of 70–85%.
Step 2: Base-Promoted Esterification
The intermediate ester is reacted with benzyl alcohol in the presence of a base (e.g., sodium hydroxide) under phase-transfer conditions. Acidification with hydrochloric acid yields the final product. Key variables include:
Direct Coupling via Acid Chloride Intermediates
An alternative route involves converting 1-fluoro-cyclopropane-1-carboxylic acid to its acid chloride using thionyl chloride, followed by benzylation (Fig. 1).
Reaction Conditions :
- Thionyl chloride stoichiometry : 1.5 equivalents at reflux (70°C, 2 hours).
- Benzyl alcohol coupling : Catalyzed by triethylamine in dichloromethane, yielding 65–78% after purification.
Catalytic and Solvent Optimization
Solvent Effects on Reaction Efficiency
Data from oxidation studies of benzyl alcohol derivatives highlight solvent polarity’s role in esterification:
| Solvent System | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|
| Acetonitrile/water (1:1) | 42.6 | 52.3 | 22.3 |
| Diethyl ether | 48.2 | 55.6 | 26.8 |
| Toluene | 22.2 | 25.4 | 5.6 |
Polar aprotic solvents enhance nucleophilic displacement during esterification, while ethers improve phase separation.
Role of Oxygen Functional Groups
Surface oxygen groups (e.g., carbonyls) on carbon nanotube catalysts increase benzyl alcohol oxidation efficiency by 300% compared to non-functionalized analogs. This principle extends to esterification, where activated carboxylates exhibit higher reactivity.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Fluorocyclopropane Synthesis
The fluorinated cyclopropane ring’s strain (≈27 kcal/mol) predisposes it to ring-opening under acidic conditions. Key mitigation strategies include:
Byproduct Formation in Benzylation
GC-MS analyses reveal trace amounts of benzyl chloride (≤2%) when using thionyl chloride, attributable to SOCl₂ residual reactivity. Sequential washing with saturated NaHCO₃ reduces this impurity to <0.5%.
Industrial-Scale Adaptations
Continuous Flow Reactor Design
Pilot-scale studies using tubular reactors demonstrate:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds with potential biological activity.
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors, providing insights into the structure-activity relationships of cyclopropane derivatives.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and fluoroethyl group contribute to the compound’s binding affinity and selectivity. The benzyl group may enhance lipophilicity, facilitating membrane permeability and cellular uptake.
Comparison with Similar Compounds
The following analysis compares benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate with structurally related cyclopropane derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Variations
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group in Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate enhances electrophilicity, making it more reactive than the fluoroethyl analog .
- Ester Group : Benzyl esters generally exhibit higher hydrophobicity compared to ethyl esters (e.g., Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate), influencing solubility and hydrolysis rates.
Physicochemical Properties
Key Observations :
- Data gaps exist for the main compound’s boiling point and density, but its ester group suggests sensitivity to hydrolysis, similar to benzyl acetate .
- The trifluoromethyl derivative’s higher boiling point (127.4°C) reflects increased molecular weight and polarity compared to non-fluorinated analogs .
Key Observations :
- Pharmacological Potential: The V-shaped conformation observed in 1-Benzoyl-N-phenylcyclopropanecarboxamide suggests that steric effects from substituents (e.g., fluoroethyl) could modulate target binding in the main compound .
- Safety : While specific toxicological data for the main compound is unavailable, benzyl esters and fluorinated compounds generally require precautions such as glove use and eye protection .
Biological Activity
Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties.
Research indicates that compounds like this compound may interact with various biological targets, including:
- Receptor Modulation : Similar compounds have been shown to modulate cannabinoid receptors (CB1 and CB2), which play crucial roles in pain management and inflammation .
- Enzymatic Interactions : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, influencing processes such as cell proliferation and apoptosis .
Anticancer Properties
Recent studies have explored the anticancer potential of benzyl derivatives. For instance, certain benzyl-substituted compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival .
Antimicrobial Activity
Benzyl derivatives have also been evaluated for their antimicrobial properties. In vitro assays indicate that these compounds exhibit activity against a range of bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic processes .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry reported that a related compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study highlighted the importance of the benzyl group in enhancing the compound's activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of benzyl derivatives against Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential for development as an antimicrobial agent .
Q & A
Q. What safety protocols should be followed when handling Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate in laboratory settings?
Methodological Answer:
- Eye Exposure : Immediately flush with water for 10–15 minutes and consult an ophthalmologist.
- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing.
- Ingestion : Rinse the mouth (if conscious) and seek medical attention. While specific toxicological data for this compound is limited, protocols for structurally similar benzyl carboxylates (e.g., Benzyl 4-aminopiperidine-1-carboxylate) recommend stringent PPE (gloves, goggles) and fume hood use .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to verify cyclopropane ring geometry and fluorine coupling patterns.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHFO for the parent structure) and fragmentation pathways.
- IR Spectroscopy : Identify carbonyl (C=O) and ester (C-O) functional groups. Comparative analysis with analogs like Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate can validate spectral assignments .
Q. What synthetic routes are feasible for preparing this compound?
Methodological Answer:
- Cyclopropanation : Use [2+1] cyclopropanation strategies (e.g., Simmons-Smith reaction) with fluorinated precursors.
- Esterification : React 1-(1-fluoroethyl)cyclopropanecarboxylic acid with benzyl alcohol via Steglich esterification (DCC/DMAP).
- Fluorination : Introduce fluorine via electrophilic fluorination (Selectfluor®) or nucleophilic substitution (KF/18-crown-6). Optimize yields by varying catalysts (e.g., Pd/C for hydrogenolysis) and solvents (anhydrous THF) .
Advanced Research Questions
Q. How does the 1-fluoroethyl substituent influence the stability of the cyclopropane ring under acidic/basic conditions?
Methodological Answer:
- Hydrolysis Studies : Expose the compound to varying pH (e.g., HCl/NaOH solutions) and monitor degradation via HPLC or NMR.
- Computational Analysis : Perform DFT calculations to assess ring strain and electron-withdrawing effects of fluorine. Fluorine’s electronegativity may stabilize the ring via inductive effects but could increase susceptibility to nucleophilic attack at the ester group. Compare with non-fluorinated analogs (e.g., benzyl cyclopropanecarboxylate) .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) for this compound?
Methodological Answer:
- Repeat Experiments : Ensure synthetic reproducibility and exclude solvent/impurity artifacts.
- Advanced NMR : Use 2D NMR (COSY, NOESY) to confirm spatial proximity of fluorine to adjacent protons.
- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and bond angles. Cross-reference with fluorinated cyclopropane derivatives (e.g., tralomethrin analogs) to validate shifts .
Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Catalytic Screening : Test Pd-, Ni-, or Cu-based catalysts (e.g., Suzuki-Miyaura conditions) for C-C bond formation.
- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to identify rate-limiting steps.
- Substituent Effects : Compare reactivity with methyl/ethyl-substituted cyclopropanes to isolate fluorine’s electronic contributions. Design a matrix of variables (temperature, solvent polarity) to optimize selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
